molecular formula C19H23NO B263655 4-isopropyl-N-mesitylbenzamide

4-isopropyl-N-mesitylbenzamide

Cat. No.: B263655
M. Wt: 281.4 g/mol
InChI Key: RTOXBDYPJBXREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-N-mesitylbenzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group and a mesityl (2,4,6-trimethylphenyl) substituent on the amide nitrogen.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-propan-2-yl-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO/c1-12(2)16-6-8-17(9-7-16)19(21)20-18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,20,21)

InChI Key

RTOXBDYPJBXREB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Isopropyl-N-mesitylbenzamide and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Reported Properties
This compound Not available Likely C19H23NO ~281.4 (estimated) 4-isopropyl, N-mesityl High lipophilicity (steric bulk)
N-Hydroxy-4-isopropylbenzamide 1016817-69-8 C10H13NO2 179.22 4-isopropyl, N-hydroxy Polar (hydroxy group enhances H-bonding)
4-Formyl-N-isopropylbenzamide 13255-50-0 C11H13NO2 191.23 4-formyl, N-isopropyl Reactive aldehyde group; moderate solubility
4-Isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide 544428-45-7 C19H19N3O3S2 401.50 4-isopropyl, sulfonylthiazole Increased polarity (sulfonamide), potential pharmacological activity
n-Isopropyl-4-((methylsulfonyl)methyl)benzamide 1089613-97-7 C12H17NO3S 255.33 4-methylsulfonylmethyl, N-isopropyl High density (1.176 g/cm³), basic pKa ~14.41

Key Observations :

  • Lipophilicity : The mesityl group in this compound likely increases lipophilicity compared to analogs like N-hydroxy-4-isopropylbenzamide, which has a polar hydroxy group .
  • Reactivity : The formyl group in 4-formyl-N-isopropylbenzamide (CAS 13255-50-0) makes it more reactive toward nucleophiles than the mesityl-substituted compound .

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